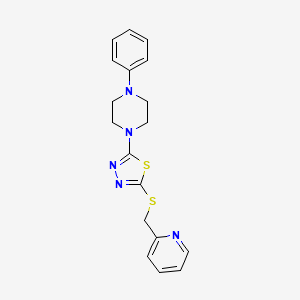
2-(4-Phenylpiperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Phenylpiperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound has been studied for its potential therapeutic applications due to its unique chemical properties.
Scientific Research Applications
Synthesis and Tuberculostatic Activity
Research has shown the synthesis of phenylpiperazine derivatives, including compounds related to 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole, exploring their tuberculostatic activities. These compounds were tested for their minimum inhibiting concentrations (MICs) against tuberculosis, with MIC values ranging from 25 to 100 mg/ml, showcasing their potential as tuberculostatic agents (Foks et al., 2004).
Antimicrobial Activity and Modeling Studies
A study on thiazoles bearing pyridyl and triazolyl scaffolds, including structural analogs of the target compound, demonstrated significant antimicrobial activity against various bacteria and molds. These compounds were synthesized and assessed using the disc diffusion method for their antimicrobial potency. Molecular docking studies provided insights into the interactions between these compounds and the active sites of bacterial enzymes, suggesting a mechanism for their antimicrobial action (Tay et al., 2022).
Biological Activities of Hybrid Molecules
The synthesis of hybrid molecules incorporating thiadiazole along with penicillanic acid or cephalosporanic acid moieties has been reported. These compounds exhibited varied antimicrobial, antilipase, and antiurease activities, indicating their potential for therapeutic applications. The study emphasizes the versatility of thiadiazole derivatives in the design of compounds with desirable biological activities (Başoğlu et al., 2013).
Anticancer Activity
Thiadiazoles and thiazoles incorporating a pyrazole moiety, structurally related to the compound of interest, have shown promising anticancer activities. The synthesis and evaluation of these compounds against cancer cell lines revealed their potential as anticancer agents, with specific compounds demonstrating significant inhibitory effects on tumor growth (Gomha et al., 2014).
Insecticidal Assessment
A study on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights the insecticidal potential of thiadiazole derivatives. The compounds synthesized in this research demonstrated effective insecticidal properties, suggesting their application in pest management strategies (Fadda et al., 2017).
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S2/c1-2-7-16(8-3-1)22-10-12-23(13-11-22)17-20-21-18(25-17)24-14-15-6-4-5-9-19-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPCDHVQWWZJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


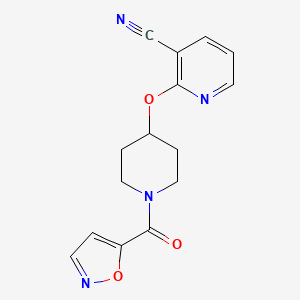
![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)
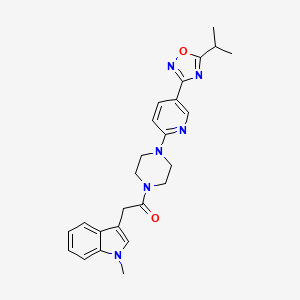
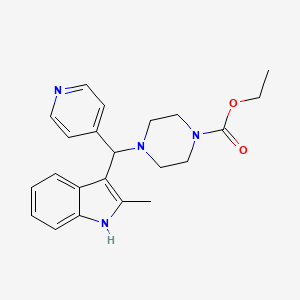
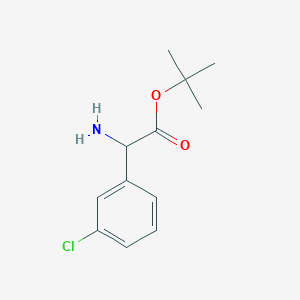


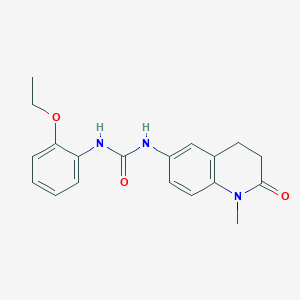
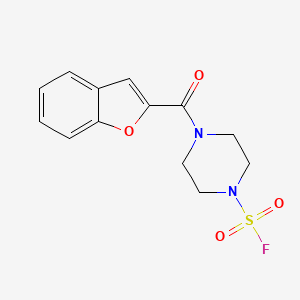
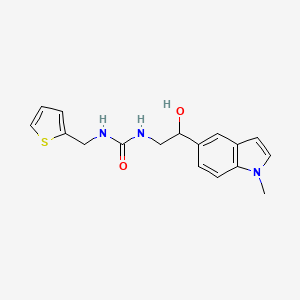
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
